1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid
Overview
Description
1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid is a complex organic compound that features both an indole and an azetidine ring The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable in pharmaceutical research .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . The interaction of these compounds with their targets can result in changes at the molecular level, which can lead to various downstream effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives, including 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid, could affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the action of this compound could result in a variety of molecular and cellular effects.
Preparation Methods
The synthesis of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the indole and azetidine rings separately, followed by their coupling.
Indole Synthesis: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Azetidine Synthesis: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as the mesylation of 1,3-butanediol followed by treatment with benzylamine.
Coupling: The final step involves coupling the indole and azetidine rings.
Chemical Reactions Analysis
1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid can be compared with other compounds that contain indole or azetidine rings:
Indole-3-carboxylic acid: Similar in structure but lacks the azetidine ring, making it less reactive in certain chemical reactions.
Azetidine-3-carboxylic acid: Contains the azetidine ring but lacks the indole ring, limiting its biological activity compared to the combined structure.
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-butyric acid share the indole ring but differ in their side chains and overall reactivity.
The uniqueness of this compound lies in the combination of the indole and azetidine rings, which confer both biological activity and chemical reactivity .
Properties
IUPAC Name |
1-(1H-indole-3-carbonyl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12(15-6-8(7-15)13(17)18)10-5-14-11-4-2-1-3-9(10)11/h1-5,8,14H,6-7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXENIKRXJHZJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.